6beta-Hydroxydexamethasone
Overview
Description
6β-hydroxy Dexamethasone is a metabolite of dexamethasone that is more hydrophilic than the parent compound. Dexamethasone is metabolized by CYP3A4; therefore, quantification of the dexamethasone metabolites, 6α- and 6β-hydroxy dexamethasone, can be used to determine CYP3A4 enzyme activity in humans. The formation of 6-hydroxy dexamethasone metabolites is species-specific, with hamsters producing the highest amount. In rats, dexamethasone hydroxylation is sex-specific, with male rats producing metabolites in similar ratios to humans and female rats producing fewer hydroxylated metabolites than male rats.
The hydrophilic metabolite of Dexamethasone.
Mechanism of Action
Target of Action
6-Hydroxydexamethasone, also known as 6beta-Hydroxydexamethasone or 017VSH97RJ, is an active metabolite of the synthetic glucocorticoid dexamethasone . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the regulation of gene expression, leading to a variety of downstream effects .
Mode of Action
6-Hydroxydexamethasone binds to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction with its targets results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
The compound is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 . This transformation is part of the metabolic pathway of dexamethasone, a widely used corticosteroid. The formation of 6-Hydroxydexamethasone represents a step in the body’s process of metabolizing and eliminating dexamethasone .
Pharmacokinetics
It is known that the parent compound, dexamethasone, exhibits time-dependent pharmacokinetics . This means that the clearance of dexamethasone from the body can change over time, particularly with persistent administration . This could potentially influence the levels of 6-Hydroxydexamethasone in the body.
Result of Action
The primary result of 6-Hydroxydexamethasone’s action is a reduction in inflammation. This is achieved through its effects on the glucocorticoid receptor, leading to decreased vasodilation, capillary permeability, and leukocyte migration . In addition, 6-Hydroxydexamethasone has been shown to reduce cortisol production in rats .
Biochemical Analysis
Biochemical Properties
6-Hydroxydexamethasone interacts with various enzymes and proteins. It is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 .
Cellular Effects
6-Hydroxydexamethasone has been shown to reduce cortisol production in rats This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 6-Hydroxydexamethasone involves its interaction with the glucocorticoid receptor, leading to changes in gene expression . The hydroxyl group at the 6β position plays a crucial role in its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the levels of histone H3 and H4 acetylation were modulated by salt and drought stress in kenaf .
Metabolic Pathways
6-Hydroxydexamethasone is involved in the metabolic pathways of glucocorticoids, including the enzymes involved in phase I metabolism, such as the cytochrome P450 oxidases . It helps in understanding the hepatic metabolism of steroids and the factors that influence their pathways, including genetic variability, disease states, and chemical interactions .
Subcellular Localization
Given its role as a metabolite of dexamethasone, it is likely to be found in similar subcellular locations as dexamethasone, predominantly in the nucleus .
Properties
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-QODHSQIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204471 | |
Record name | 6-Hydroxydexamethasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55879-47-5 | |
Record name | 6-Hydroxydexamethasone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55879-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxydexamethasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055879475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxydexamethasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-HYDROXYDEXAMETHASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017VSH97RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major metabolic pathways of dexamethasone in the human liver, and how does 6β-hydroxydexamethasone fit into this picture?
A1: Research using human liver microsomes has identified several key metabolic pathways for dexamethasone []. Primarily, dexamethasone undergoes 6β-hydroxylation, 6α-hydroxylation, and side-chain cleavage to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). Notably, 9α-F-A can be further metabolized via 6-hydroxylation. Among these metabolites, 6β-hydroxydexamethasone is a major product generated by the liver. []
Q2: Which enzyme is primarily responsible for the formation of 6β-hydroxydexamethasone in the human liver, and are there any known inhibitors of this process?
A2: The cytochrome P450 enzyme, specifically CYP3A4, plays a crucial role in catalyzing both 6α- and 6β-hydroxylation of dexamethasone in human liver cells []. This conclusion is supported by the strong inhibitory effects observed with ketoconazole, a known potent inhibitor of CYP3A4, on the formation of both 6α- and 6β-hydroxydexamethasone. Furthermore, a positive correlation was observed between CYP3A4 expression levels and the rate of 6β-hydroxydexamethasone formation, further supporting the role of CYP3A4 in this metabolic pathway []. Interestingly, ellipticine and gestodene were also found to significantly inhibit 6-hydroxylation, suggesting they may also interact with CYP3A4, contrary to previous assumptions about ellipticine's selectivity [].
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